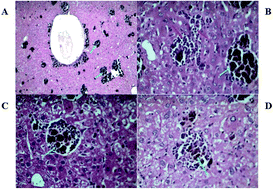Dual action of vitamin C in iron supplement therapeutics for iron deficiency anemia: prevention of liver damage induced by iron overload
Food & Function Pub Date: 2018-09-18 DOI: 10.1039/C7FO02057K
Abstract
Vitamin C, an excellent reducing agent, aids in increasing absorbable ferrous iron in iron deficiency anemia. As an efficient antioxidant, it is still unknown whether vitamin C exerts protective effects against liver damage caused by iron excess and whether mitochondria are the target effectors of the above effects. In this study, 48 mice were randomly divided into a control group, iron-overload group, TAU-treated + iron-overload group and vitamin C-treated + iron-overload group with 12 mice per group. The mice were fed 4 months on pellet diets supplemented with iron in the form of ferrocene. The iron ratio in the diet was maintained at 0.2% (w/w) for 90 days and then 0.4% (w/w) for the remaining 30 days. Furthermore, 2 g kg−1 vitamin C and 20 mg kg−1 TAU were administered daily by oral gavage prior to iron-overload administration at 6 weeks and throughout the course of the experiments. We investigated the protective effects of vitamin C against liver damage by assessing the liver weight to body weight ratio (LW/BW), serum aspartate aminotransferase (AST) and alanine aminotransferase (ALT) activities, and histological changes. In addition, enzymatic and non-enzymatic antioxidants, reactive oxygen species (ROS) generation, mitochondrial swelling, and mitochondrial membrane potential (MMP) were evaluated to clarify the antioxidant effects of vitamin C. We found that vitamin C significantly attenuated impaired liver function in mice induced by iron overload via antioxidation, whereas no significant effect on iron uptake was observed. Vitamin C targeted the mitochondria, preventing mitochondrial swelling, MMP dissipation, and ROS burst, thus inhibiting hepatic apoptosis. Collectively, our results suggest that vitamin C acts as a “double agent” in iron supplementation therapy for iron deficiency anemia, boosting iron absorption for preventing iron deficiency and preventing liver damage due to excessive iron intake during treatment.


Recommended Literature
- [1] Organic chemistry
- [2] Investigations of vesicle gels by pulsed and modulated gradient NMR diffusion techniques
- [3] Fluorescent imidazole-based chemosensors for the reversible detection of cyanide and mercury ions†
- [4] Detection of the tetrahedral reaction intermediate of the reaction of acetyl chloride with ethanol in microdroplets via laser desorption/ionization tandem mass spectrometry†
- [5] Highly fluorescent carbon dots as novel theranostic agents for biomedical applications
- [6] Synthesis, structure, spectroscopy and redox chemistry of square-planar nickel(ii) complexes with tetradentate o-phenylenedioxamidates and related ligands†‡
- [7] Phomeroids A and B: two novel cytotoxic meroterpenoids from the deep-sea-derived fungus Phomopsis tersa FS441†
- [8] Comparing the strength of covalent bonds, intermolecular hydrogen bonds and other intermolecular interactions for organic molecules: X-ray diffraction data and quantum chemical calculations†
- [9] A P2-NaxCo0.7Mn0.3O2 (x ≈ 1.0) cathode material for Na-ion batteries with superior rate and cycle capability†
- [10] Fe3O4@chitosan nanoparticles: a valuable heterogeneous nanocatalyst for the synthesis of 2,4,5-trisubstituted imidazoles










